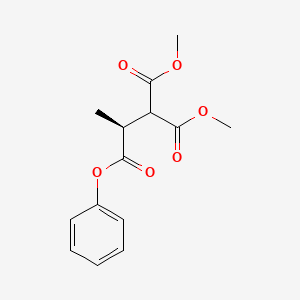
1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate is an organic compound with a complex structure that includes multiple functional groups. It is a derivative of propane and contains three carboxylate groups, making it a tricarboxylate ester. The presence of a phenyl group and two methyl groups adds to its structural complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized derivatives.
Applications De Recherche Scientifique
1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethyl 2-phenylpropane-1,2-dicarboxylate: Lacks one carboxylate group compared to the tricarboxylate.
1,1-Dimethyl 2-phenylpropane-1,1,2,3-tetracarboxylate: Contains an additional carboxylate group.
Uniqueness
1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
208984-13-8 |
|---|---|
Formule moléculaire |
C14H16O6 |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
1-O,1-O-dimethyl 2-O-phenyl (2S)-propane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C14H16O6/c1-9(11(13(16)18-2)14(17)19-3)12(15)20-10-7-5-4-6-8-10/h4-9,11H,1-3H3/t9-/m0/s1 |
Clé InChI |
KKTHPTFQXNBZRN-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C(C(=O)OC)C(=O)OC)C(=O)OC1=CC=CC=C1 |
SMILES canonique |
CC(C(C(=O)OC)C(=O)OC)C(=O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


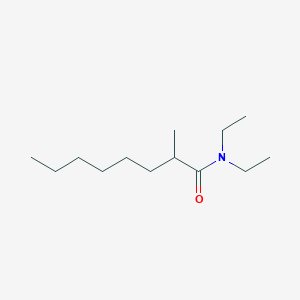
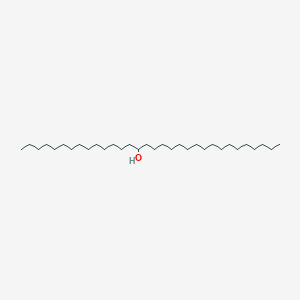

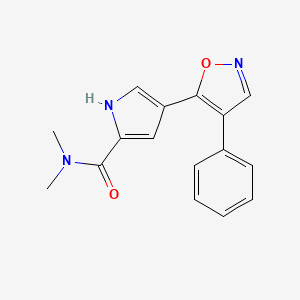
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
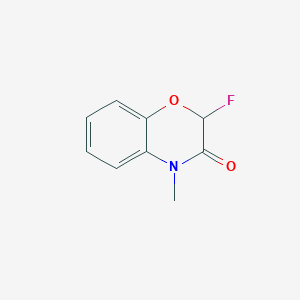
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol](/img/structure/B14250823.png)
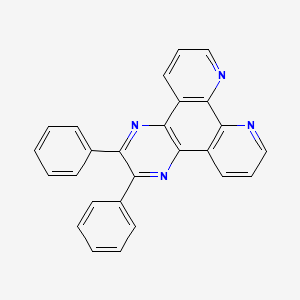
![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)

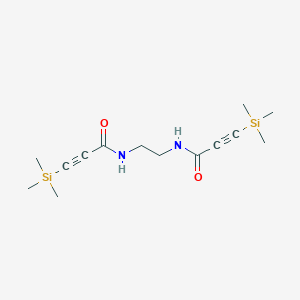
germane](/img/structure/B14250853.png)
